

Introduction: The Role of Fluorinated Silanes in Advanced Material Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1H,1H,2H,2H- Perfluoroctyldimethylchlorosilane
Cat. No.:	B035145

[Get Quote](#)

In the landscape of surface chemistry and materials science, the ability to precisely control surface properties is paramount. Researchers, scientists, and drug development professionals constantly seek materials that offer enhanced performance, from the biocompatibility of medical implants to the fluid dynamics in microreactors. **1H,1H,2H,2H-**

Perfluoroctyldimethylchlorosilane emerges as a critical tool in this pursuit. It is a specialized organosilane coupling agent designed to impart unique low-energy surface characteristics—specifically, high hydrophobicity and oleophobicity.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying chemical principles and practical methodologies. The focus is on the causality behind its application, empowering researchers to not only utilize this molecule but to innovate with it. The Chemical Abstracts Service (CAS) number for this compound is 102488-47-1.[1][2][3]

Section 1: Core Molecular Profile and Physicochemical Properties

Understanding the molecular structure is key to appreciating its function. **1H,1H,2H,2H-** **Perfluoroctyldimethylchlorosilane**, with the chemical formula C₁₀H₁₀ClF₁₃Si, possesses a dual-nature architecture.[1][2] At one end, a reactive dimethylchlorosilyl group serves as the anchor, designed to covalently bond to inorganic substrates. At the other, a long-chain (C₆F₁₃) perfluorinated tail provides the functional character, creating a low-energy, non-stick surface.

The ethylene spacer (-CH₂CH₂-) segregates the reactive head from the fluorinated tail, providing conformational flexibility.

The physical and chemical properties of this silane dictate its handling, application, and performance.

Property	Value	Source
CAS Number	102488-47-1	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ ClF ₁₃ Si	[1] [2]
Molecular Weight	440.70 g/mol	[1] [2]
Appearance	Colorless Liquid	[4]
Density	1.461 g/cm ³	[4]
Boiling Point	76 °C (at reduced pressure)	[4]
Flash Point	52 °C	[4]
Refractive Index	1.3453	[4]
IUPAC Name	chloro-dimethyl- (3,3,4,4,5,5,6,6,7,7,8,8,8- tridecafluoroctyl)silane	[2]

Section 2: The Mechanism of Covalent Surface Modification

The efficacy of **1H,1H,2H,2H-Perfluoroctyldimethylchlorosilane** as a surface modifier is rooted in the robust chemistry of its chlorosilyl group. The process is a two-step mechanism: hydrolysis followed by condensation. This self-validating system ensures the formation of a stable, covalently bonded monolayer.

Step 1: Hydrolysis The primary reactive site, the silicon-chlorine (Si-Cl) bond, is highly susceptible to hydrolysis. In the presence of trace amounts of water—either from ambient moisture or on the substrate surface—the chlorosilane rapidly hydrolyzes to form a reactive silanol intermediate (Si-OH) and hydrochloric acid (HCl) as a byproduct.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Step 2: Condensation The newly formed silanol is now primed to react. It can condense with hydroxyl (-OH) groups present on the surface of various substrates like glass, silicon, or metal oxides, forming a highly stable siloxane (Si-O-Substrate) bond.[8] Alternatively, adjacent silanol molecules can self-condense, forming a cross-linked polysiloxane network that further enhances the durability of the coating.[9] This covalent attachment ensures the perfluorinated layer is not merely adsorbed but chemically grafted to the surface.

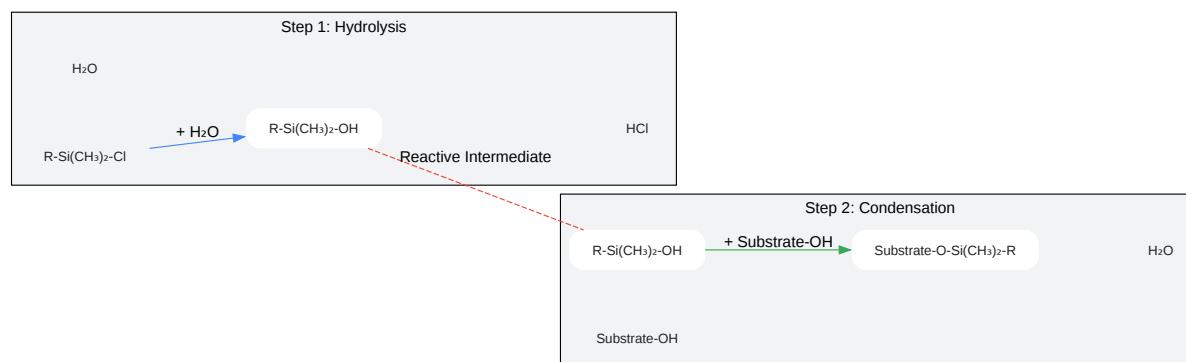


Fig 1: Reaction mechanism of surface modification.

[Click to download full resolution via product page](#)

Caption: Fig 1: Reaction mechanism of surface modification.

Section 3: Applications in Research and Development

The creation of a robust, low-energy surface has profound implications across various scientific disciplines. The unique properties imparted by the perfluoroalkyl chain make this silane

invaluable for:

- Microfluidics and Lab-on-a-Chip Devices: In drug discovery and diagnostics, microfluidic devices require precise fluid control. A hydrophobic coating with this silane prevents non-specific adsorption of proteins and other biomolecules to channel walls, ensuring smooth, predictable flow and reducing sample loss.
- Biomedical Coatings: For implants, biosensors, and surgical tools, preventing biofouling is critical. The low surface energy of a fluorinated monolayer inhibits the adhesion of bacteria and proteins, enhancing the biocompatibility and longevity of the device.[10]
- High-Performance Release Layers: In nano-imprint lithography and soft lithography, the silane is used to create anti-stiction layers on molds and masters.[11][12] This allows for the clean and easy release of cured polymers like PDMS without damaging delicate micro- or nano-scale features.[11]
- Specialty Chromatography: Modifying the surface of silica or other stationary phase materials can create novel separation media for analyzing fluorinated compounds or for applications requiring unique selectivity.
- Water-Repellent Surfaces: The most direct application is the creation of superhydrophobic surfaces for self-cleaning glass, moisture-resistant electronics, and protective coatings on sensitive optics.[13]

Section 4: Field-Proven Experimental Protocol: Surface Silanization

This protocol provides a reliable, step-by-step methodology for modifying a standard silicon or glass substrate. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To create a covalently-bound, hydrophobic monolayer of **1H,1H,2H,2H-Perfluoroctyldimethylchlorosilane** on a substrate.

Materials:

- Substrates (e.g., glass slides, silicon wafers)

- **1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (CAS 102488-47-1)**
- Anhydrous solvent (e.g., toluene, hexane)
- Nitrogen or Argon gas source
- Piranha solution (7:3 H₂SO₄:H₂O₂) OR Oxygen plasma cleaner
- Beakers, petri dishes, and forceps
- Oven or hotplate

Workflow:

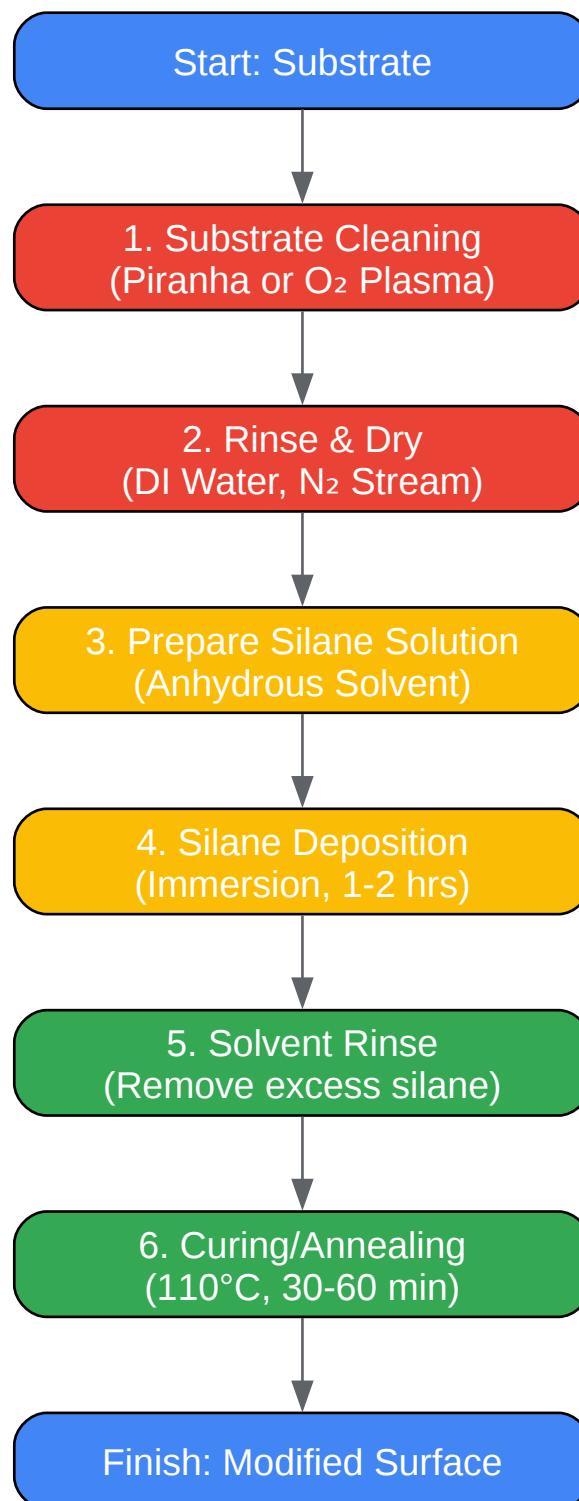


Fig 2: Experimental workflow for surface silanization.

[Click to download full resolution via product page](#)

Caption: Fig 2: Experimental workflow for surface silanization.

Step-by-Step Methodology:

- Substrate Preparation (Activation):
 - Rationale: The goal is to generate a high density of surface hydroxyl (-OH) groups, which are the reaction sites for the silane. An atomically clean and activated surface is crucial for forming a uniform, dense monolayer.
 - Protocol:
 - Option A (Piranha Etch): Use extreme caution. In a fume hood, immerse substrates in freshly prepared Piranha solution for 15-30 minutes. This aggressively oxidizes organic contaminants and hydroxylates the surface.
 - Option B (Plasma Treatment): Place substrates in an oxygen plasma cleaner for 3-5 minutes. This is a safer, dry alternative that also effectively removes organic residues and activates the surface.
 - Verification: The substrate should be perfectly hydrophilic. A drop of deionized (DI) water should completely wet the surface.
- Rinsing and Drying:
 - Rationale: To remove any residual cleaning agents and prepare for the non-aqueous silanization step. The surface must be free of bulk water but retain a layer of surface-bound hydroxyls.
 - Protocol: Thoroughly rinse the substrates with DI water and dry under a stream of high-purity nitrogen or argon gas. Immediately proceed to the next step to prevent re-contamination.
- Silane Solution Preparation:
 - Rationale: The chlorosilane is moisture-sensitive. Using an anhydrous solvent prevents premature hydrolysis and polymerization of the silane in solution, which would lead to clumping rather than monolayer formation on the surface.

- Protocol: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of **1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane** in an anhydrous solvent like toluene.
- Deposition:
 - Rationale: This step allows the silane molecules to self-assemble on the activated surface and react with the hydroxyl groups.
 - Protocol: Immerse the clean, dry substrates in the silane solution. Seal the container and leave for 1-2 hours at room temperature. The HCl byproduct will be neutralized in subsequent steps or can be managed with the addition of a non-nucleophilic base to the solution if needed.
- Rinsing:
 - Rationale: To remove any physisorbed (non-covalently bonded) silane molecules, leaving only the chemisorbed monolayer.
 - Protocol: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent (e.g., toluene, then isopropanol) to wash away excess silane.
- Curing:
 - Rationale: A thermal curing step drives the condensation reaction to completion, removing residual water and promoting cross-linking between adjacent silane molecules. This significantly improves the stability and durability of the monolayer.
 - Protocol: Bake the coated substrates in an oven at 110-120°C for 30-60 minutes.
- Final Verification:
 - Rationale: To confirm the successful modification of the surface.
 - Protocol: After cooling, test the surface with a drop of water. The contact angle should be high (>100°), indicating a successful hydrophobic modification.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **1H,1H,2H,2H-**

Perfluoroctyldimethylchlorosilane is a hazardous chemical and must be handled with appropriate precautions.

- Hazards:

- Corrosive: Causes severe skin burns and eye damage.[\[2\]](#)[\[4\]](#) The hydrolysis byproduct, HCl, is also corrosive.
- Flammable: It is a flammable liquid and vapor.[\[2\]](#) Keep away from ignition sources.
- Reacts with Water: Contact with water or moisture releases corrosive HCl gas.[\[14\]](#)[\[15\]](#)

- Personal Protective Equipment (PPE):

- Always work in a certified chemical fume hood.[\[16\]](#)
- Wear chemical-resistant gloves (e.g., nitrile, Viton), chemical safety goggles, and a face shield.[\[16\]](#)[\[17\]](#)
- Wear a flame-retardant lab coat.

- Handling and Storage:

- Handle and store under an inert, dry atmosphere (e.g., nitrogen or argon).[\[17\]](#)
- Store in a cool, dry, well-ventilated area away from incompatible materials, especially water, bases, and oxidizing agents.[\[3\]](#)
- Keep containers tightly sealed.[\[14\]](#) Opened containers must be carefully resealed.[\[16\]](#)
- Use spark-proof tools and explosion-proof equipment.[\[18\]](#)

- Spill and Disposal:

- In case of a spill, evacuate the area.[\[15\]](#) Absorb with a dry, inert material like sand or vermiculite and place in a sealed container for disposal.[\[15\]](#) Do not use water.[\[16\]](#)

- Dispose of waste in accordance with all local, state, and federal regulations.

References

- **1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane** | C10H10ClF13Si. PubChem. [[Link](#)]
- **1h,1h,2h,2h-perfluorooctyldimethylchlorosilane** Cas No.102488-47-1. Henan Allgreen Chemical Co., Ltd. [[Link](#)]
- Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Utrecht University Student Theses Repository. [[Link](#)]
- What are Chlorosilanes?. Elkem.com. [[Link](#)]
- Scheme of the modification process of the surface with two organosilane compounds. ResearchGate. [[Link](#)]
- Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. [[Link](#)]
- Hydrolysis of Chlorosilanes. II. Rates and Mechanism. ACS Publications. [[Link](#)]
- The Hydrolysis of Alkyl and Aryl Chlorosilanes. II. Rates and Mechanism of Hydrolysis in Homogeneous Solution. The Journal of Physical Chemistry - ACS Publications. [[Link](#)]
- (PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification. ResearchGate. [[Link](#)]
- Silanes and Surface Modification. Gelest. [[Link](#)]
- Hydrolysis and Condensation Process. Silicone Surfactant. [[Link](#)]
- Chemical Properties of **1h,1h,2h,2h-Perfluorooctyldimethylchlorosilane** (CAS 102488-47-1). Cheméo. [[Link](#)]
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Hazards Identification First Aid Measures. MIT. [[Link](#)]
- Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. ResearchGate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, 95% | Fisher Scientific [fishersci.ca]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Customized 1h,1h,2h,2h-perfluorooctyldimethylchlorosilane Cas No.102488-47-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 4. echemi.com [echemi.com]
- 5. What are Chlorosilanes? | Elkem.com [elkem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 9. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane, 97% [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H,1H,2H,2H-Perfluorodecyltrioxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 14. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane - Safety Data Sheet [chemicalbook.com]
- 15. web.mit.edu [web.mit.edu]
- 16. louisville.edu [louisville.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Role of Fluorinated Silanes in Advanced Material Science]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035145#1h-1h-2h-perfluorooctyldimethylchlorosilane-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com